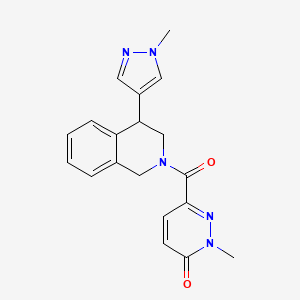
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline, also known by its IUPAC name (2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid, is a compound with the molecular formula C8H14N4O3 and a molecular weight of 214.225. This compound is primarily used for research purposes and has shown potential in various scientific fields, including cancer research, neurodegenerative diseases, and diabetes management.
Vorbereitungsmethoden
The synthesis of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves the formation of an imidazoline ring system. The synthetic routes typically include the reaction of appropriate amino acids with imidazolinone derivatives under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Analyse Chemischer Reaktionen
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the imidazoline ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline has several scientific research applications:
Cancer Research: Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-tumor agent.
Neurodegenerative Diseases: Research suggests that it may have neuroprotective effects by reducing oxidative stress and neuronal cell death, which are common in diseases like Alzheimer’s and Parkinson’s.
Diabetes Management: Some studies indicate that the compound can improve insulin sensitivity and glucose metabolism, offering potential benefits for diabetes treatment.
Wirkmechanismus
The mechanism of action of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways, influencing apoptosis-related proteins, and interacting with insulin signaling pathways . These interactions help in reducing cell proliferation in cancer, protecting neurons in neurodegenerative diseases, and improving glucose metabolism in diabetes .
Vergleich Mit ähnlichen Verbindungen
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline can be compared with other imidazoline derivatives, such as:
5-Oxoimidazoline: Known for its antibacterial properties.
Imidazolinone: Used in various pharmacological applications due to its unique structural features.
Oxazolone: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its specific applications in cancer, neurodegenerative diseases, and diabetes, which are not as prominently observed in other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-6(13)4-11-8(12)10/h5H,1-4,9H2,(H2,10,11)(H,14,15)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDPRHNYCUZNK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)N)CCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)

![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)



![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)

![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)

![N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2807898.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
